REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([C:9]=1[CH3:10])[CH:7]=[O:8].[CH:13](=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].O.O.[Cl-].[Ca+2].[Cl-].CO.[OH-].[K+].Cl>>[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([C:9]=1[CH3:10])[CH:7]=[O:8].[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:13]([OH:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:5]([OH:11])=[C:6]([C:9]=1[CH3:10])[CH:7]=[O:8] |f:2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C=O)C1C)O)O
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
potassium hydroxide methanol
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO.[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
after post-treatment, the crude product was purified by silica gel thin-layer chromatography (chloroform:ethyl acetate=15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C=O)C1C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 mg | |
YIELD: PERCENTYIELD | 61% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=C(C=O)C1C)O)C(CCCCCCCCCCC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |